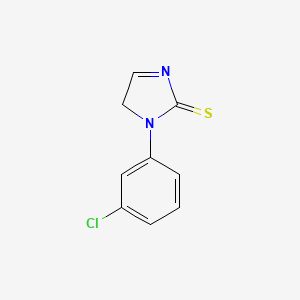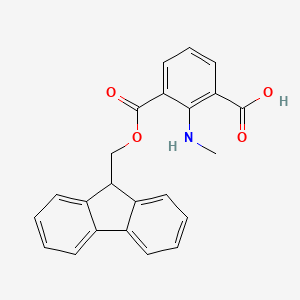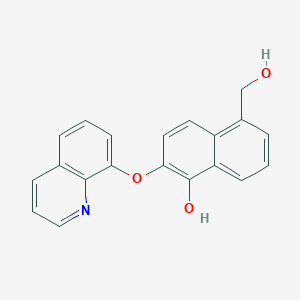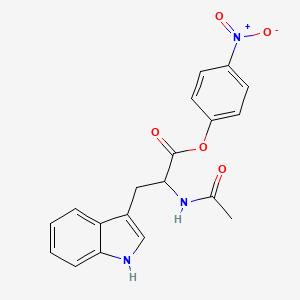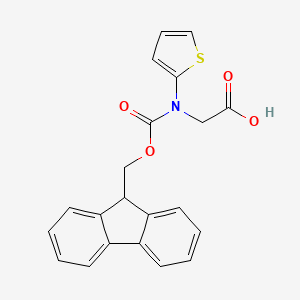
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid is an organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is notable for its use in peptide synthesis, particularly in the solid-phase synthesis of peptides, where the Fmoc group serves as a temporary protecting group for amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to the amino acid derivative through a reaction with Fmoc chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Coupling with Thiophene Derivative: The protected amino acid is then coupled with a thiophene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC with DMAP as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions produce peptides with the desired sequence.
Substituted Thiophenes: Electrophilic substitution yields various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Bioconjugation: For attaching peptides to other molecules or surfaces in biochemical assays.
Material Science: In the synthesis of peptide-based materials with specific properties.
Mecanismo De Acción
The primary mechanism of action for this compound involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to yield the free amine, which can then participate in further reactions or biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid: Another Fmoc-protected amino acid derivative.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: A similar compound with a different side chain.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: Features a phenyl group instead of a thiophene ring.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.
Propiedades
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(thiophen-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)12-22(19-10-5-11-27-19)21(25)26-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18H,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGJBEYQVWGCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3S,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-6-[(2S,3R,4S,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8070960.png)
![Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8070975.png)
![Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-](/img/structure/B8070978.png)
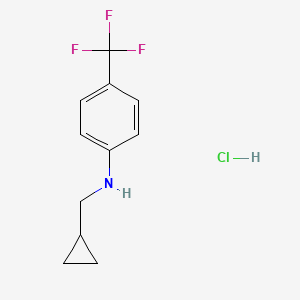
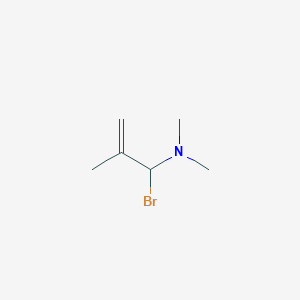
![2-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8071007.png)
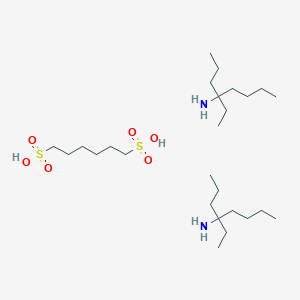
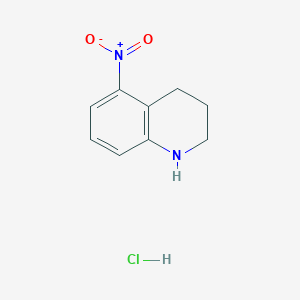
![4-[(dimethylamino)methyl]benzaldehyde](/img/structure/B8071023.png)
